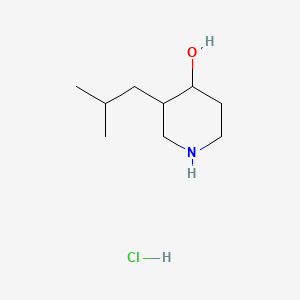
3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylpropyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylpropyl halides under basic conditions, followed by the reduction of the resulting intermediate to yield the desired piperidin-4-ol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. The process involves the use of catalysts such as molybdenum disulfide to facilitate the hydrogenation reaction, converting pyridine to piperidine, which is then further functionalized to obtain 3-(2-methylpropyl)piperidin-4-ol hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylpropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(2-methylpropyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for its potential therapeutic effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in organic synthesis and drug development.
Piperidinone: Another derivative with significant pharmacological properties.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
3-(2-methylpropyl)piperidin-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of a hydroxyl group, which imparts unique chemical reactivity and potential biological activity. Its mixture of diastereomers also adds to its complexity and potential for diverse applications .
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-10-4-3-9(8)11;/h7-11H,3-6H2,1-2H3;1H |
Clave InChI |
MGPWVBVLGQIXKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNCCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
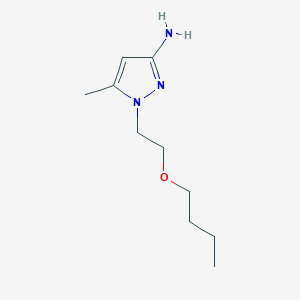
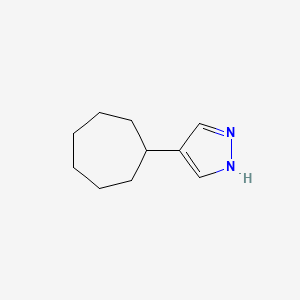



![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
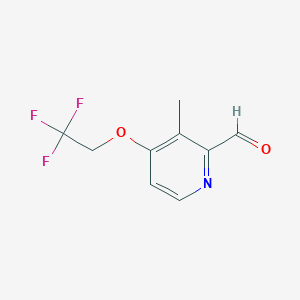
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
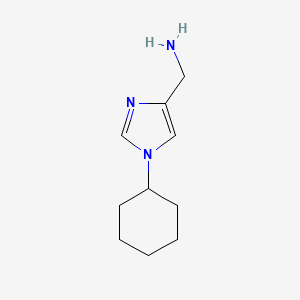


![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)

